1-Ethenylazepane-2-thione
Description
Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis
Seven-membered nitrogen-containing heterocyclic compounds are a crucial class in organic chemistry. researchgate.net These structures, which include azepanes, oxepines, and thiepines, are integral building blocks for a wide array of molecules, including many natural products and biologically active compounds. researchgate.netutas.edu.au The unique conformational flexibility and three-dimensional architecture of the seven-membered ring make it a valuable scaffold in medicinal chemistry, contributing to the development of chemotherapeutic agents with high efficacy. researchgate.netopenmedicinalchemistryjournal.com
The synthesis of these heterocycles is a significant focus of modern organic synthesis. researchgate.nettandfonline.com Researchers continuously develop new synthetic methodologies, including transition metal-catalyzed reactions, cascade-type processes, and cycloaddition/annulation strategies, to construct these complex rings in a controlled manner. utas.edu.au The development of methods for creating substituted azepines and related seven-membered structures is particularly important, as these compounds are found in numerous pharmaceuticals. acs.org An analysis of FDA-approved drugs revealed that nitrogen heterocycles are present in 59% of unique small-molecule drugs, highlighting their immense importance. acs.org
Overview of Thionated Systems in Chemical Research
Thionated systems, characterized by the presence of a carbon-sulfur double bond (C=S), are a subject of growing interest in various fields of chemical research. The process of thionation typically involves the replacement of a carbonyl oxygen atom with a sulfur atom, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). rsc.orgacs.orgtandfonline.com This conversion of an amide to a thioamide or a lactam to a thiolactam can significantly alter the molecule's physical and chemical properties. tandfonline.com
Research into thionated compounds has revealed a wide range of potential applications. In materials science, thionation can influence the self-assembly of organic molecules, leading to changes in morphology and enhanced electronic properties such as conductivity. rsc.org In medicinal chemistry, thionated heterocycles are explored for various therapeutic uses. rsc.org For instance, thionated nucleobase derivatives have been investigated as heavy-atom-free photosensitizers for photodynamic therapy. rsc.org Furthermore, derivatives of thionated heterocyclic compounds like thiazolidine-2-thione have been synthesized and evaluated as potent enzyme inhibitors, demonstrating their potential in drug discovery. plos.orgnih.gov The reactivity of the thione group, which can act as a nucleophile or undergo oxidation, also makes these compounds versatile intermediates in organic synthesis. evitachem.com
Structural Context of 1-Ethenylazepane-2-thione within Heterocyclic Chemistry
This compound is a heterocyclic compound that integrates key structural features from the families of azepanes and thiones. evitachem.com Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring, with nitrogen, oxygen, and sulfur being the most common heteroatoms. openmedicinalchemistryjournal.combritannica.commsu.edu
Structurally, this compound is defined by a seven-membered nitrogen-containing ring, known as an azepane skeleton. The "-2-thione" suffix indicates that the carbonyl group of the corresponding lactam (azepan-2-one) has been replaced by a thione group (C=S), classifying the compound as a thiolactam. tandfonline.comevitachem.com The prefix "1-ethenyl" specifies that a vinyl group (-CH=CH₂) is attached to the nitrogen atom at position 1 of the azepane ring. The molecule's general formula is C₈H₁₃NS. evitachem.com
This compound belongs to the broader class of sulfur-containing heterocycles and is of interest for its potential utility as a building block in organic synthesis and for its possible biological activities, which are characteristic of many thionated heterocyclic systems. evitachem.com The synthesis can involve the thionation of the corresponding azepane derivative or through cyclization reactions. evitachem.com
Compound Data
Below is a table summarizing the key properties of the featured chemical compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₁₃NS |
| Appearance | Yellowish crystals evitachem.com |
| Melting Point | 88–90°C evitachem.com |
| Classification | Thiolactam, Heterocycle tandfonline.comevitachem.com |
| Key Structural Features | Seven-membered azepane ring, Thione group (C=S), Ethenyl (vinyl) group on nitrogen evitachem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1709-15-5 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-ethenylazepane-2-thione |
InChI |
InChI=1S/C8H13NS/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 |
InChI Key |
GEKSMCTWWHVWEX-UHFFFAOYSA-N |
SMILES |
C=CN1CCCCCC1=S |
Canonical SMILES |
C=CN1CCCCCC1=S |
Synonyms |
2H-Azepine-2-thione, 1-ethenylhexahydro- |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethenylazepane 2 Thione
Strategies for Azepane Ring System Construction
The formation of the seven-membered azepane ring presents a synthetic challenge due to unfavorable entropic factors associated with the cyclization of medium-sized rings. However, several effective methods have been established to overcome these hurdles.
Ring-Closing Approaches
Ring-closing strategies involve the formation of the azepane ring from an acyclic precursor containing all the necessary atoms. These methods are widely employed due to the ready availability of starting materials and the versatility of the reactions.
Intramolecular cyclization is a powerful tool for the synthesis of cyclic compounds, including azepanes. This approach relies on the reaction of two functional groups within the same molecule to form a cyclic product. One notable example is the silyl (B83357) aza-Prins cyclization. This reaction involves the cyclization of homoallylic amines with aldehydes, mediated by a Lewis acid, to form piperidine (B6355638) derivatives. However, by employing substrates with an additional methylene (B1212753) unit, this methodology can be extended to the synthesis of tetrahydroazepines. For instance, the reaction of 1-amino-3-triphenylsilyl-4-pentenes with various aldehydes in the presence of an iron(III) salt catalyst yields 2-substituted-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepines nih.govacs.org.
A general procedure for this transformation involves dissolving the amine in a dry solvent such as dichloromethane, followed by the addition of the aldehyde and the catalyst at a reduced temperature. The reaction progress is monitored by thin-layer chromatography, and upon completion, the reaction is quenched and the product is purified nih.govacs.org.
Table 1: Examples of Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis nih.govacs.org
| Entry | Amine | Aldehyde | Catalyst | Product | Yield (%) |
| 1 | 6b | Heptanal | FeBr₃ | 7f | 81 |
| 2 | 6b | Hydrocinnamaldehyde | FeBr₃ | 7i | 60 |
Reactant structures and product structures would be depicted in a chemical schematic.
Another approach involves the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides to furnish azepino[4,5-b]indolones thieme-connect.de. This strategy has been successfully applied to the synthesis of the tetracyclic core of the natural product tronocarpine thieme-connect.de.
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the construction of a wide variety of cyclic compounds, including azepanes. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. RCM has been successfully employed to synthesize heterocycle-fused azepines and benzazepines researchgate.netresearchgate.net.
The success of RCM in synthesizing seven-membered rings is attributed to the high efficiency of modern catalysts, which can overcome the entropic barrier to cyclization. For example, the ring-closing metathesis of suitable diene-containing precursors has been utilized to construct the seven-membered azepine ring in benzo nih.govnih.govazepino[1,2-b]isoquinolinones researchgate.net. A study on the synthesis of proline-derived azabicycloalkane amino acids also utilized a ring-closing enyne metathesis (RCEYM) approach to form the azepine ring unimi.it.
Table 2: Catalyst and Reaction Conditions for Ring-Closing Enyne Metathesis unimi.it
| Entry | Precursor | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | 12 | HG2 | Toluene | 80 | 13a | 43 |
| 2 | 12 | HG2 | Toluene | 80 | 13b | 41 |
Reactant structures and product structures would be depicted in a chemical schematic.
Ring Expansion Methodologies
Ring expansion methodologies provide an alternative route to azepanes, often starting from more readily available five- or six-membered ring precursors. These methods can involve various catalytic or photochemical transformations.
While the prompt specifically mentions Rhodium catalysis, the provided search results highlight other metal-catalyzed and even metal-free ring expansion methods for synthesizing azepine derivatives. For instance, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed to produce trifluoromethyl-substituted azepin-2-carboxylates nih.gov.
Furthermore, a mild, metal-free oxidative ring-expansion of hydroquinolines using TMSCHN₂ as a versatile nucleophile has been reported for the synthesis of benzo[b]azepines nih.govacs.orgacs.org. This method offers a straightforward approach to these valuable compounds under gentle conditions nih.govacs.orgacs.org. While not rhodium-catalyzed, these examples demonstrate the principle of ring expansion for azepine synthesis. An Ullmann-type annulation/rearrangement cascade, promoted by copper(I), has also been shown to facilitate the ring expansion of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates acs.org.
A novel and powerful strategy for the synthesis of azepanes involves the photochemical dearomative ring expansion of nitroarenes nih.govmanchester.ac.ukresearchgate.netresearchgate.net. This method utilizes blue light to convert the nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered benzenoid framework into a seven-membered 3H-azepine system nih.govmanchester.ac.ukresearchgate.net. Subsequent hydrogenation of the azepine intermediate furnishes the saturated azepane ring in a two-step process nih.gov.
This photochemical approach is advantageous as it occurs at room temperature and allows for the synthesis of complex and polysubstituted azepanes from simple and readily available nitroarenes nih.govmanchester.ac.ukresearchgate.net. The reaction is typically carried out in the presence of a phosphite (B83602) reagent and a secondary amine manchester.ac.uk. This strategy has been highlighted as a significant advancement in accessing the underrepresented azepane core in medicinal chemistry nih.govresearchgate.netresearchgate.net.
Table 3: Optimized Conditions for Photochemical Ring Expansion of a Nitroarene researchgate.net
| Substrate | Reagents | Solvent | Light Source | Product | Yield (%) |
| Nitroarene 1 | Et₂NH, P(Oi-Pr)₃ | THF | Blue LEDs | Azepane 1c | 84 |
Reactant structures and product structures would be depicted in a chemical schematic.
This method has been shown to be applicable to a range of substituted nitroarenes, providing access to variously functionalized azepanes researchgate.net. The reductive transformation of nitroarenes can also lead to ortho-aminated and annulated products through a ring expansion/contraction sequence acs.org.
Thionation Reactions for the 2-Thione Moiety
Once the azepane-2-one (caprolactam) precursor is obtained, the next critical step is the thionation of the carbonyl group to form the 2-thione moiety. This transformation is typically achieved using specialized thionating reagents.
Lawesson's reagent (LR) and phosphorus pentasulfide (P4S10) are the most widely used reagents for the conversion of carbonyls to thiocarbonyls. nih.gov Lawesson's reagent is particularly effective for the thionation of a wide range of carbonyl compounds, including ketones, esters, amides, lactones, and lactams. nih.govwikipedia.org The reactivity of the carbonyl group towards Lawesson's reagent generally follows the order: amides > ketones > esters. nih.govacs.org Typical conditions for thionation with Lawesson's reagent involve heating in a dry solvent, often requiring an excess of the reagent and extended reaction times. nih.govacs.org
Phosphorus pentasulfide (P4S10) is another classic thionating agent. researchgate.net However, reactions using P4S10 often require higher temperatures and may be less selective compared to Lawesson's reagent. organic-chemistry.org
| Thionating Reagent | Advantages | Disadvantages | Typical Substrates |
| Lawesson's Reagent (LR) | Mild, Versatile, Good yields | Often requires excess reagent and long reaction times, Byproduct removal can be challenging | Ketones, Esters, Amides, Lactones, Lactams |
| Phosphorus Pentasulfide (P4S10) | Readily available | Requires high temperatures, Can be less selective | Ketones, Amides, Lactones, Esters |
To overcome some of the limitations of conventional thionating reagents, advanced protocols have been developed. One such method involves the combination of phosphorus pentasulfide (P4S10) with hexamethyldisiloxane (B120664) (HMDO). audreyli.comnih.govacs.org This reagent combination efficiently converts lactams, as well as esters, lactones, amides, and ketones, to their corresponding thiono derivatives with yields that are often comparable or superior to those obtained with Lawesson's reagent. audreyli.comnih.govacs.org A significant advantage of the P4S10/HMDO system is the simplified workup, where reagent-derived byproducts can be removed by a simple hydrolytic workup or filtration, avoiding the need for chromatography that is often required with Lawesson's reagent. audreyli.comnih.govacs.org
Another approach involves the use of solid-supported P2S5, which has been shown to be effective for the thionation of β-lactams, resulting in good to excellent yields and significantly reduced reaction times compared to using P2S5 alone. researchgate.net Additionally, fluorous analogs of Lawesson's reagent have been developed to simplify product purification through fluorous solid-phase extraction. organic-chemistry.org
The mechanism of thionation with Lawesson's reagent has been a subject of detailed study. It is generally accepted that Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. nih.govwikipedia.org The reaction with a carbonyl compound proceeds through a two-step mechanism. acs.orgacs.org The first step is a concerted cycloaddition between the dithiophosphine ylide and the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. nih.govacs.org This is followed by a cycloreversion, which is the rate-limiting step, to yield the thiocarbonyl product and a stable P=O containing byproduct. nih.govacs.orgacs.org This mechanism is analogous to the Wittig reaction. nih.govacs.org Computational studies have confirmed the concerted and asynchronous nature of this process and indicate that amides are the most reactive substrates. acs.org
Installation of the 1-Ethenyl Moiety
The introduction of the vinyl group onto the nitrogen atom of the azepane-2-thione core is a critical step in the synthesis of 1-ethenylazepane-2-thione. This can be achieved through several strategies, broadly categorized as direct N-vinylation reactions or transition metal-catalyzed cross-coupling reactions.
N-Alkylation and N-Vinylation Strategies
Direct N-vinylation involves the formation of the N-vinyl bond by reacting the NH group of the thiolactam with a vinylating agent. The parent compound, azepane-2-thione, is typically synthesized by the thionation of its oxygen analog, ε-caprolactam, using reagents like Lawesson's reagent or phosphorus pentasulfide. wikipedia.orgnih.gov Once the thiolactam is formed, direct N-vinylation can proceed.
One of the classic methods for N-vinylation is the Reppe synthesis, which utilizes acetylene (B1199291) gas under pressure and high temperature in the presence of a strong base. However, due to the hazardous nature of handling acetylene, alternative and milder methods have been developed. These include transition-metal-catalyzed transfer vinylation reactions using less hazardous vinyl sources such as vinyl ethers, vinyl acetate (B1210297), or vinylsilanes. organic-chemistry.org For instance, palladium, copper, or ruthenium catalysts can facilitate the transfer of a vinyl group from a vinyl ether to the nitrogen of a lactam or thiolactam. Another approach uses calcium carbide as a solid, stable source of acetylene that generates the reactant in situ, offering a safer alternative to handling acetylene gas. mdpi.com
Table 1: Representative Conditions for Direct N-Vinylation of Amide/Lactam Substrates
| Catalyst/Reagent | Vinyl Source | Base | Solvent | Temperature (°C) | Substrate | Yield (%) | Ref |
| KOH | Acetylene | KOH | N/A | 120-150 | Pyrrolidone | Good | mdpi.com |
| CuF₂/DMAP | Vinylsilane | DMAP | DCE | Room Temp | Amides/Azoles | High | organic-chemistry.org |
| [Ir(cod)Cl]₂ | Vinyl acetate | N/A | N/A | N/A | Alcohols | Good | mdpi.com |
| CaC₂ | CaC₂ (in situ acetylene) | KOH | DMSO | 90-100 | Carbazole | 85 | mdpi.com |
Coupling Reactions for Ethenyl Group Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This strategy can be applied to the synthesis of this compound by coupling the azepane-2-thione with a vinyl halide, such as vinyl bromide or vinyl iodide. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and scope, with sterically hindered biarylphosphine ligands often providing the best results. organic-chemistry.org
Copper-catalyzed Ullmann-type couplings offer an alternative, often more cost-effective, method for N-vinylation. organic-chemistry.orgnih.gov These reactions couple the thiolactam with a vinyl halide, typically in the presence of a copper(I) catalyst, a ligand (such as a diamine), and a base in a polar aprotic solvent. While historically requiring harsh conditions, modern ligand systems have enabled these reactions to proceed under much milder temperatures.
Table 2: Conditions for Transition Metal-Catalyzed N-Vinylation/Arylation of Amides
| Catalyst | Ligand | Base | Solvent | Reactant 1 | Reactant 2 | Yield (%) | Ref |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | Amide | Aryl Chloride | 95 | organic-chemistry.org |
| CuI | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | Iodoenamide | Intramolecular | 94 | organic-chemistry.orgnih.gov |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Primary Amine | Aryl Bromide | >80 | wikipedia.org |
| PdCl₂(dppf) | dppf | NaOtBu | DME | Amide | Aryl Bromide | 99 | wikipedia.org |
Convergent and Divergent Synthetic Pathways to this compound
A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a late-stage step. nih.gov For this compound, the most straightforward convergent approach consists of:
Synthesis of the azepane-2-thione ring system from ε-caprolactam.
Installation of the ethenyl group onto the nitrogen atom via one of the N-vinylation or coupling methods described in section 2.3.
A divergent synthesis , in contrast, begins with a common intermediate that can be elaborated into a variety of structurally related final products. nih.gov This is a powerful strategy for creating chemical libraries. For this compound, two potential divergent pathways can be envisioned:
Pathway 1: Azepane-2-thione serves as the common pluripotent intermediate. It can be synthesized on a large scale from ε-caprolactam. From this intermediate, a variety of N-substituted derivatives can be prepared. One branch would involve N-vinylation to yield the target compound, while other branches could involve N-alkylation, N-acylation, or N-arylation to produce a library of novel azepane-2-thione derivatives for further study.
Pathway 2: N-vinylcaprolactam can act as the common intermediate. This compound can be readily prepared by the N-vinylation of inexpensive ε-caprolactam. One synthetic route would then involve the thionation of N-vinylcaprolactam using Lawesson's reagent to afford the desired this compound. A different branch from this same intermediate could lead to the synthesis of poly(N-vinylcaprolactam) through ring-opening polymerization, demonstrating the utility of a single precursor in accessing both small molecules and polymers.
Reactivity and Chemical Transformations of 1 Ethenylazepane 2 Thione
Reactivity of the Azepane-2-thione Core Structure
The chemical behavior of the azepane-2-thione core is influenced by the nature of the atoms within the ring and the exocyclic thione group. The nitrogen atom and the thiocarbonyl group are the primary sites of reactivity.
The nitrogen atom in 1-ethenylazepane-2-thione is part of an enamide system. Enamides are generally considered less nucleophilic than their enamine counterparts due to the presence of an electron-withdrawing group on the nitrogen. nih.govacs.org In this case, the acyl group of the thiolactam and the vinyl group both delocalize the nitrogen's lone pair of electrons, reducing its basicity and nucleophilicity. Consequently, direct reactions at the nitrogen atom, such as protonation or alkylation, are generally unfavorable under standard conditions.
However, the enamide functionality can participate in reactions where it acts as a nucleophile through the β-carbon of the vinyl group, leading to the formation of N-acyliminium intermediates that can then react with nucleophiles. jst.go.jp This reactivity pattern allows for the introduction of substituents at the α- and β-positions of the vinyl group. jst.go.jp
The thione group is a highly reactive functional group capable of undergoing a wide range of chemical transformations. Its reactivity is attributed to the polarizability of the C=S bond and the ability of sulfur to accommodate various oxidation states.
The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. For instance, thiolactams can react with organometallic reagents, such as organolithium compounds, in a manner analogous to the addition of Grignard reagents to esters. This can lead to the formation of α-substituted cyclic amines after a reduction step. rsc.org The initial nucleophilic addition to the C=S bond would form a tetrahedral intermediate, which can then undergo further transformations.
In a related context, the formal ene reaction of thiolactams with bicyclobutanes, catalyzed by a Lewis acid, demonstrates the nucleophilic character of the thione sulfur, leading to the formation of 1,3-disubstituted cyclobutane (B1203170) derivatives. rsc.orgnih.gov
Table 1: Representative Nucleophilic Additions to Thiolactams
| Thiolactam Type | Reagent | Product Type | Reference |
| General Thiolactams | Lithium Acetylides | α-Alkynylazacycloalkanes (after reduction) | rsc.org |
| Thioindolinones/Thiolactams | Bicyclobutanes/Sc(OTf)₃ | 1,3-Disubstituted Cyclobutanes | rsc.orgnih.gov |
The sulfur atom of the thione group is nucleophilic and can be readily attacked by electrophiles, a common reaction being S-alkylation. nih.govjmaterenvironsci.comyoutube.com This reaction typically proceeds by treating the thiolactam with an alkyl halide in the presence of a base to form a thioimidate ester. youtube.com The S-alkylation of thiolactams is a key step in various synthetic methodologies. For example, S-alkylthioamidium salts of thiolactams can be subsequently reacted with nucleophiles to achieve α-substitution. rsc.org
The S-alkylation can also be the initial step in tandem reactions, such as the S-alkylation-cyclodeamination of thioamides with haloamines to produce thiazolines and thiazines. rsc.org
Table 2: Examples of S-Alkylation of Thiolactam/Thioamide Systems
| Substrate | Electrophile | Product | Conditions | Reference |
| Thioamides | Haloamines | Thiazolines/Thiazines | Self-catalyzed, water-assisted | rsc.org |
| Imidazolidine-4-thiones | Bromoacetonitrile | S-Cyanomethylated dihydroimidazoles | - | nih.gov |
| Thiols | Alkyl Halides | Thioethers | Strong base | youtube.com |
The sulfur atom in the thione group can be oxidized to various oxidation states. nih.govyoutube.com Oxidation of thiols and related compounds can lead to the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids. youtube.com In the context of thiolactams, controlled oxidation, for instance with m-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding sulfoxide. rsc.org More vigorous oxidation can lead to the cleavage of the C-S bond.
Conversely, the thione group can be reduced to a methylene (B1212753) group (CH₂). A common method for the reduction of thioamides to amines involves reagents like samarium(II) iodide in the presence of a proton source. organic-chemistry.org Another approach is the conversion of the ketone or aldehyde to a thioacetal, followed by reduction with hydrogen gas and Raney nickel, which reduces the C-S bonds. youtube.com
Table 3: Oxidation and Reduction Reactions of Thione/Thiol Systems
| Reaction Type | Reagent(s) | Product Type | Reference |
| Oxidation | m-CPBA | Sulfoxide | rsc.org |
| Oxidation | H₂O₂ | Sulfenic acid | youtube.com |
| Reduction | SmI₂/D₂O | α,α-Dideuterio amines | organic-chemistry.org |
| Reduction | H₂/Raney Nickel (on thioacetal) | Alkane | youtube.com |
Thiolactams can serve as precursors for various heterocyclic ring systems through transformations that involve the thione group. One such transformation is the ring expansion of thiolactams. For example, the reaction of thiolactams with N-Boc amino acids, promoted by a silver(I) salt, can lead to the insertion of an amino acid into the thioamide bond, resulting in a ring-expanded product. nih.gov Another example is the oxidative rearrangement of hydroxy-β-thiolactams to oxazoline-2-thiones, promoted by HCl in DMSO. acs.org
Table 4: Ring Transformation Reactions of Thiolactams
| Starting Material | Reagents | Product | Transformation Type | Reference |
| Thiolactams | N-Boc amino acids, Ag(I) salt | Ring-expanded heterocycles | Amino acid insertion | nih.gov |
| Hydroxy-β-thiolactams | HCl, DMSO | Oxazoline-2-thiones | Oxidative rearrangement | acs.org |
Reactivity of the Azepane Ring Carbon Atoms
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, generally exhibits reactivity comparable to that of acyclic amines and amides. The carbon atoms adjacent to the nitrogen and the thiocarbonyl group are the most likely sites for reaction. The presence of the electron-withdrawing N-vinyl group can influence the reactivity of the ring.
While specific studies on the ring-carbon reactivity of this compound are not extensively documented, analogies can be drawn from the chemistry of related lactams and heterocyclic systems. For instance, intramolecular cyclization reactions involving the enamine-like character of the nitrogen and a carbonyl group have been used as a strategy for forming azepine rings. chem-soc.si The synthesis of functionalized azepanes is an area of active research, with methods like dearomative ring expansion of nitroarenes highlighting the importance of this structural motif in medicinal chemistry. nih.gov
Reactivity of the Ethenyl Group (C=C)
The ethenyl group attached to the nitrogen atom is a key site of reactivity in this compound, primarily due to the high electron density of the carbon-carbon double bond. This makes it susceptible to attack by electrophiles and participation in various addition reactions.
Electrophilic Additions to the Vinyl Moiety
Electrophilic addition reactions involve the attack of an electrophile on the electron-rich C=C double bond. savemyexams.com The π bond of the double bond breaks to form two new σ bonds. savemyexams.com Common electrophilic additions include reactions with hydrogen halides, halogens, and water (in the presence of an acid catalyst). savemyexams.com
The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene proceeds in two steps:
Electrophilic attack : The π electrons of the C=C double bond attack the electrophilic hydrogen of the HX, leading to the formation of a carbocation intermediate and a halide ion. libretexts.org
Nucleophilic attack : The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org
In the case of this compound, the addition of an electrophile to the vinyl group would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This would lead to the formation of a more stable carbocation intermediate, stabilized by the adjacent nitrogen atom.
Table 1: Examples of Electrophilic Addition Reactions
| Reactant | Reagent | Product |
| Alkene | Hydrogen Halide (e.g., HBr) | Alkyl Halide |
| Alkene | Halogen (e.g., Br₂) | Dihaloalkane |
| Alkene | Water (H₂O) with Acid Catalyst | Alcohol |
This table presents generalized electrophilic addition reactions for alkenes, which are expected to be analogous for the ethenyl group of this compound.
Cycloaddition Reactions (e.g., [2+2], [4+2])
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org These reactions are powerful tools for the synthesis of cyclic compounds. libretexts.org
[4+2] Cycloadditions : The Diels-Alder reaction is the most well-known example of a [4+2] cycloaddition, involving a conjugated diene and a dienophile to form a six-membered ring. libretexts.org The ethenyl group of this compound can potentially act as a dienophile in such reactions.
[2+2] Cycloadditions : These reactions involve two alkene components and typically require photochemical activation to proceed in a concerted manner, forming a four-membered cyclobutane ring. libretexts.org Thermal [2+2] cycloadditions are also possible with ketenes. libretexts.org
The feasibility of these reactions with this compound would depend on the specific reaction partners and conditions, such as temperature and the use of light. youtube.comyoutube.com
Radical Reactions Involving the Ethenyl Group
Radical reactions involve species with unpaired electrons. The ethenyl group can participate in radical polymerization or radical addition reactions. In a typical radical reaction, an initiator generates a radical, which then adds to the C=C double bond. This creates a new radical species that can propagate the reaction. youtube.com
For example, in the presence of a radical initiator and a compound like HBr, a radical addition can occur. This process often proceeds with anti-Markovnikov regioselectivity. The reaction is initiated by the homolytic cleavage of the initiator, followed by the abstraction of a hydrogen atom from HBr to form a bromine radical. This bromine radical then adds to the ethenyl group.
Intermolecular and Intramolecular Reactivity Cascades
The multiple functional groups in this compound create the possibility for complex reaction cascades, where an initial reaction at one site triggers subsequent transformations within the same molecule (intramolecular) or with other molecules (intermolecular). For instance, an initial electrophilic addition to the ethenyl group could generate a reactive intermediate that then undergoes a cyclization involving the thione sulfur or another part of the azepane ring. While specific examples for this compound are not readily found, the principles of cascade reactions are well-established in organic synthesis.
Transition Metal-Catalyzed Transformations
Transition metal catalysts are widely used in organic synthesis to facilitate a variety of transformations. google.com The ethenyl group of this compound could be a substrate for numerous metal-catalyzed reactions, including:
Hydrogenation : The reduction of the C=C double bond to a C-C single bond using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni).
Hydroformylation : The addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using cobalt or rhodium catalysts.
Cross-coupling reactions : Reactions like the Heck, Suzuki, or Stille reactions could potentially be employed if the vinyl group is first converted to a vinyl halide or triflate.
The nitrogen and sulfur atoms in the molecule could also act as ligands, coordinating to the metal center and influencing the outcome of the catalytic cycle.
Cross-Coupling Reactions of the Ethenyl Group
The ethenyl group of this compound is analogous to that of N-vinyl amides and N-vinyl lactams, which are known to participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
One of the most prominent cross-coupling reactions for such systems is the Heck reaction . wikipedia.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of a vinyl group with an aryl or vinyl halide (or triflate). wikipedia.org For this compound, a Heck-type reaction would allow for the introduction of various substituents onto the β-carbon of the ethenyl moiety. The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the vinyl group, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.orgacs.org
While specific studies on this compound are not extensively documented, the reactivity of N-vinyl amides in palladium-catalyzed vinylic substitution reactions provides a strong precedent. acs.org The conditions for such reactions often involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. wikipedia.org
Below is a representative table of conditions for Heck-type reactions based on analogous N-vinyl amide systems.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 60-100 |
| Pd(PPh₃)₄ | - | NaOAc | DMA | 100-140 |
Table 1: Representative Conditions for Heck-Type Reactions of N-Vinyl Amides
This data is based on typical conditions for related N-vinyl amide substrates and serves as a predictive guide for this compound.
Other palladium-catalyzed reactions, such as the Suzuki and Stille couplings, which utilize organoboron and organotin reagents, respectively, could also be envisioned for the ethenyl group of this compound, further expanding its synthetic utility. youtube.com Carbonylative coupling reactions, which introduce a carbonyl group, have also been successfully applied to vinyl triflates derived from lactams and thiolactams, suggesting another potential avenue for the functionalization of this scaffold. clockss.org
Functionalization of the Azepane Ring
The azepane ring of this compound offers several positions for functionalization, which can be crucial for modifying the compound's physical and biological properties. The presence of the thio-lactam functionality introduces unique reactivity compared to its lactam analog, caprolactam.
One potential site for functionalization is the α-carbon to the thione group. Deprotonation at this position using a strong base could generate a nucleophile that can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms would facilitate this deprotonation.
Furthermore, reactions targeting the thio-lactam moiety itself are plausible. The thione group can undergo various transformations. For instance, it can be converted back to the corresponding lactam (azepane-2-one) through various methods, including oxidation or reaction with specific desulfurizing agents. The thione can also act as a nucleophile, reacting with electrophiles at the sulfur atom. nih.gov
Ring-opening polymerization of the related ε-caprolactam is a well-established industrial process to produce Nylon-6. youtube.com While the thione analog would exhibit different polymerization characteristics, ring-opening of the azepane-2-thione ring under specific catalytic conditions could be a route to novel sulfur-containing polymers. The synthesis of functional nylon 6 polymers has been achieved through the copolymerization of ε-caprolactam with functionalized lactam monomers, suggesting that pre-functionalized azepane-2-thione derivatives could be used to create polymers with tailored properties. rsc.org
Strategies for the synthesis of functionalized caprolactam derivatives, such as through Ullmann amination or cascade multicomponent reactions, provide insights into potential synthetic routes for substituted 1-ethenylazepane-2-thiones. researchgate.net
The following table outlines potential functionalization reactions on the azepane ring, drawing analogies from known caprolactam and thio-lactam chemistry.
| Reaction Type | Reagents and Conditions | Potential Product |
| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl-1-ethenylazepane-2-thione |
| Thione-to-Amide Conversion | Oxidizing agent or desulfurizing agent | 1-Ethenylazepan-2-one |
| Ring-Opening Polymerization | Anionic or cationic initiators | Poly(azepane-2-thione) derivative |
Table 2: Potential Functionalization Reactions of the Azepane Ring
This data is predictive and based on the known reactivity of similar lactam and thio-lactam systems.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations. The outcome of a reaction will depend on the nature of the reagents, catalysts, and reaction conditions. rsc.org
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.com In this compound, the primary competition is between the ethenyl group and the thio-lactam functionality. For instance, in reactions with electrophiles, the nucleophilic sulfur of the thione might compete with the π-bond of the ethenyl group. The choice of a soft or hard electrophile could potentially direct the reaction to one of these sites. Similarly, in reactions involving organometallic reagents, the choice of catalyst and ligands will be crucial to ensure that the reaction occurs at the desired ethenyl group without affecting the thio-lactam ring. The selective reactivity of vinyl sulfones over acrylates in thiol-Michael additions demonstrates that such selectivity is achievable in related systems. rsc.org
Regioselectivity pertains to the preference for reaction at one position over another within the same functional group or at different positions on the ring. In cross-coupling reactions of the ethenyl group, the regioselectivity of addition (α- vs. β-position) is a critical factor. In Heck reactions, the addition of the aryl or vinyl group typically occurs at the less substituted carbon of the double bond (β-position), followed by elimination to yield the trans-substituted product. youtube.comyoutube.com
For reactions on the azepane ring, regioselectivity would be important when considering functionalization at different methylene positions. The α-position to the thione is the most activated towards deprotonation.
The reaction of N-lithio-N-vinylaniline with esters demonstrates variable regioselectivity, with reactions occurring at both the nitrogen and the β-carbon of the vinyl group, highlighting the ambident nature of such anions. rsc.org This suggests that under basic conditions, this compound could also exhibit complex reactivity patterns.
Control over chemo- and regioselectivity can often be achieved by careful selection of:
Catalyst and Ligands: In palladium-catalyzed reactions, the steric and electronic properties of the phosphine ligands can influence which functional group reacts and at which position.
Reaction Temperature: Lower temperatures often favor the thermodynamically more stable product and can enhance selectivity. rsc.org
Nature of the Substrate and Reagents: The electronic properties of the coupling partner in a cross-coupling reaction can influence the rate and selectivity.
1 Ethenylazepane 2 Thione As a Building Block in Complex Molecule Synthesis
Incorporation into Diverse Molecular Scaffolds
The unique structural attributes of 1-Ethenylazepane-2-thione make it an attractive starting material for creating a wide array of molecular architectures. The thione group (C=S) and the vinyl group (C=C) are key functional handles that allow for its integration into larger, more complex structures. Thione moieties are known to be versatile intermediates in the synthesis of various biologically active compounds. researchgate.net
Research on analogous cyclic thioureas, such as imidazolidine-2-thione, demonstrates how this class of compounds can be systematically modified to produce diverse scaffolds. For instance, imidazolidine-2-thione can be acylated to form mono- and di-acylated derivatives. d-nb.info The reaction conditions can be tuned to control the degree of acylation, which is influenced by the nature of the acyl chloride used. d-nb.info This highlights the chemical versatility of the thiourea (B124793) functional group, a feature shared by this compound. Such derivatization strategies allow for the systematic exploration of chemical space around a core scaffold, which is a fundamental practice in medicinal chemistry for developing structure-activity relationships. d-nb.info The ability to use these compounds as scaffolds is crucial for creating new therapeutic agents, including potential anticancer and antimicrobial agents. d-nb.info
The general principle of using small, functionalized heterocycles as building blocks is a cornerstone of modern synthetic chemistry. nih.gov These building blocks are assembled iteratively to construct larger molecules, a strategy that offers efficiency and modularity. nih.govillinoisstate.edu this compound fits this paradigm, offering a non-planar, seven-membered ring system that can introduce three-dimensional complexity into target molecules, a desirable trait for drug candidates.
Role in Sequential and Domino Reactions
Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govbeilstein-journals.orgepfl.ch This approach aligns with the principles of green chemistry by saving time, reducing waste, and increasing atom economy. epfl.ch The reactivity of this compound, particularly its vinyl and thione groups, makes it a suitable candidate for participation in such reaction cascades.
While specific domino reactions involving this compound are not extensively documented, the behavior of related thione-containing heterocycles provides strong evidence for its potential in this area. For example, functionalized imidazolidine-2-thiones have been synthesized through a domino sequence involving an N-heterocyclic carbene (NHC)-promoted aza-benzoin reaction followed by an intramolecular aza-acetalization. rsc.org This one-pot procedure efficiently generates complex heterocyclic products in good yields and with high diastereoselectivity. rsc.org
Similarly, other thione-containing compounds have been employed in domino reactions. The reaction of chromones with 3H-indole-2-thiones, for instance, proceeds through a sequence of 1,4-addition, cyclization, and ring-cleavage to yield complex products that would be difficult to access through other methods. beilstein-journals.org These examples demonstrate the capacity of the thione moiety and the adjacent heterocyclic framework to engage in sequential transformations, suggesting that this compound could be a valuable partner in designing novel domino reaction pathways.
Precursor in Heterocycle Annulation Strategies
Heterocycle annulation refers to the strategy of building a new ring onto an existing molecular scaffold. This is a powerful method for synthesizing polycyclic systems, which are common motifs in natural products and pharmaceuticals. The structure of this compound is well-suited for such strategies. The nucleophilic sulfur atom of the thione group and the electrophilic potential of the activated vinyl group provide complementary reactivity for engaging in cyclization reactions. evitachem.com
For instance, the vinyl group can act as a dienophile or a Michael acceptor, while the thione can participate in various cyclocondensation reactions. The synthesis of thiophene-containing compounds often involves electrophilic aromatic substitution and cyclocondensation reactions. nih.gov Analogously, the functional groups on this compound could be exploited in intramolecular or intermolecular reactions to construct new fused or spirocyclic heterocyclic systems. The ability of mercapto-substituted heterocycles to exist in thiol-thione tautomeric forms can also influence their reactivity in ring-forming reactions. researchgate.net This versatility allows such building blocks to be used in the design of compounds with diverse properties. researchgate.net
Contributions to Libraries of Diverse Chemical Structures
Chemical libraries are large collections of molecules used in high-throughput screening to identify new drug leads and biological probes. openaccessjournals.com The diversity of a library—in terms of scaffold complexity, physicochemical properties, and three-dimensional shape—is critical for increasing the probability of finding a "hit". nih.gov Building blocks like this compound are essential for generating this diversity. nih.gov
The use of specific scaffolds to generate focused libraries is a common strategy in drug discovery. timtec.netplos.orgplos.org For example, a small library of asymmetric di-acylthioureas has been successfully prepared from mono-acylated imidazolidin-2-thione derivatives. d-nb.info This demonstrates how a single heterocyclic building block can give rise to a multitude of structurally distinct molecules through systematic chemical modification. d-nb.info
Polymerization Studies of 1 Ethenylazepane 2 Thione
Monomer Polymerization Mechanisms
The polymerization of 1-ethenylazepane-2-thione can theoretically proceed via two primary mechanisms: ring-opening polymerization of the azepane-2-thione moiety and vinyl polymerization of the ethenyl group. The dominance of one pathway over the other, or the potential for their simultaneous occurrence, is dictated by the chosen polymerization conditions, including the type of initiator, catalyst, and reaction temperature.
The azepane-2-thione structure contains a thiolactam ring, which is a sulfur-containing analog of a lactam. Thiolactones, which are cyclic thioesters, are known to undergo ring-opening polymerization (ROP) to form polythioesters. nih.govrsc.org This process is typically favored for strained ring systems and can be initiated by anionic, cationic, or enzymatic catalysts. nih.govnih.gov The seven-membered ring of azepane-2-thione, while less strained than smaller rings, still possesses sufficient ring strain to be susceptible to ROP under appropriate conditions.
Anionic ROP of lactams is a well-established method for producing polyamides and is often initiated by strong bases in the presence of an activator. nih.gov A similar approach could be envisioned for this compound, where a nucleophilic attack on the carbonyl carbon of the thiolactam would lead to ring opening and subsequent propagation. The presence of the sulfur atom in the ring could influence the reactivity and the nature of the resulting polymer chain, which would be a polyamide-like structure with thioamide linkages. Cationic ROP, initiated by acids, is another potential route, proceeding through the activation of the carbonyl group. nih.gov
| Polymerization Type | Potential Initiators/Catalysts | Anticipated Polymer Backbone | References |
|---|---|---|---|
| Anionic ROP | Strong bases (e.g., sodium hydride) with an N-acyl-thiolactam activator | Poly(thioamide) | nih.gov |
| Cationic ROP | Protic acids (e.g., triflic acid), Lewis acids | Poly(thioamide) | nih.gov |
| Enzymatic ROP | Lipases (e.g., Novozym-435) | Poly(thioamide) | nih.gov |
The ethenyl (vinyl) group attached to the nitrogen atom of the azepane-2-thione ring is susceptible to polymerization via radical or ionic mechanisms, similar to other N-vinyl monomers like N-vinylcaprolactam (NVCL). magtech.com.cnchemicalpapers.com Free-radical polymerization, initiated by compounds like azobisisobutyronitrile (AIBN) or peroxides, is a common method for polymerizing vinyl monomers. chemicalpapers.com This would result in a polymer with a carbon-carbon backbone and pendant azepane-2-thione rings.
The polymerization behavior of the vinyl group is expected to be influenced by the electronic and steric effects of the bulky and electron-withdrawing thiolactam ring. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to NVCL and could potentially be used for this compound to achieve polymers with well-defined molecular weights and low dispersity. magtech.com.cn Cationic polymerization of the vinyl group is also a possibility, given the susceptibility of vinyl ethers and related monomers to this mechanism. nih.govrsc.orgrsc.org
The presence of two distinct polymerizable functionalities in this compound opens up the possibility of dual polymerization pathways. Depending on the reaction conditions, it may be possible to selectively polymerize one group while leaving the other intact, or to engage both in the polymerization process. For instance, radical polymerization would likely favor the vinyl group, leaving the thiolactam ring available for subsequent ROP, leading to the formation of graft copolymers.
Conversely, conditions favoring ROP might also induce some degree of vinyl polymerization, or vice versa, potentially leading to branched or cross-linked structures. The regioselectivity of the polymerization, referring to the specific orientation of monomer addition, would also be a critical factor. acs.org In vinyl polymerization, head-to-tail addition is typically favored. In ROP, the nucleophilic or electrophilic attack can occur at different sites of the thiolactam ring, influencing the final polymer structure. The choice of initiator and catalyst would be paramount in controlling which polymerization pathway is dominant and the resulting regiochemistry of the polymer.
Polymer Structure and Topology
The structure and topology of polymers derived from this compound are directly dependent on the polymerization mechanism that is employed. The ability to form both linear and cross-linked architectures makes this monomer a versatile building block for a range of polymeric materials.
Linear polymers can be synthesized by selectively polymerizing either the ethenyl group or the thiolactam ring. Exclusive vinyl polymerization would yield a linear polymer with a polyethylene-like backbone and pendant cyclic thiolactam groups. This structure is analogous to poly(N-vinylcaprolactam). magtech.com.cn The properties of this linear polymer would be largely determined by the characteristics of the pendant rings, such as their polarity and potential for hydrogen bonding.
Alternatively, selective ring-opening polymerization of the azepane-2-thione moiety would produce a linear poly(thioamide). This polymer would have a different backbone structure compared to the vinyl-polymerized counterpart, with the repeating unit being part of the main chain. The ethenyl groups would remain as pendant functionalities along the poly(thioamide) backbone. Such a polymer could be further modified or cross-linked through reactions of the vinyl groups. The formation of linear polymers generally results in materials that are soluble and thermoplastic. quora.compurdue.edu
Cross-linked polymer networks can be achieved when both the ethenyl group and the thiolactam ring participate in the polymerization process. donga.ac.krwikipedia.org This can occur if the polymerization conditions promote both vinyl polymerization and ring-opening polymerization simultaneously or sequentially. For example, a linear polymer formed through vinyl polymerization could be subsequently cross-linked by inducing the ROP of the pendant thiolactam rings.
Research Findings on the Controlled Polymerization of this compound Currently Unavailable
A thorough review of available scientific literature and research databases has revealed a lack of specific studies on the controlled polymerization of the chemical compound this compound. Consequently, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are well-established methods for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. These techniques have been successfully applied to a wide range of monomers.
However, searches for the application of these methods to this compound, also known as N-vinyl-ε-thiocaprolactam, did not yield any specific experimental data, kinetic studies, or characterization of the resulting polymers. The existing literature extensively covers the controlled polymerization of its structural analog, N-vinylcaprolactam (NVCL), but analogous studies on the thio-lactam derivative appear to be absent from the public domain.
Without dedicated research on the polymerization behavior of this compound, any discussion on its controlled polymerization would be purely speculative and would not meet the requirement for scientifically accurate and detailed research findings.
Therefore, the requested article focusing solely on the controlled polymerization studies of this compound, including data tables and detailed research findings, cannot be provided.
Computational Chemistry and Mechanistic Investigations of 1 Ethenylazepane 2 Thione
Quantum Chemical Calculations of Electronic Structure (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules like 1-ethenylazepane-2-thione. tandfonline.comcentralasianstudies.org These methods provide detailed information about molecular geometry, orbital energies, and charge distribution, which are crucial for predicting reactivity. researchgate.netresearchgate.netacs.org
For cyclic thiones and thioamides, DFT calculations are used to determine key structural parameters and electronic properties. nih.govresearchgate.net For instance, in studies of 1,3-dithiole-2-thione (B1293655) and its derivatives, DFT has been employed to investigate geometries and energies, revealing the extent of electronic conjugation within the molecule. worldscientific.com Such calculations for this compound would likely focus on the planarity of the thioamide group, the influence of the vinyl group on the electronic system, and the distribution of electron density, particularly on the sulfur and nitrogen atoms.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. researchgate.net In related thione compounds, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character, while the LUMO may be centered on the C=S bond. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. mdpi.com DFT calculations also help in interpreting experimental data, such as IR and NMR spectra, by predicting vibrational frequencies and chemical shifts. researchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Cyclic Thioamide (Note: This table is illustrative as specific data for this compound is not available. The values are representative of typical DFT results for similar molecules.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability; potential site for electrophilic attack. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; potential site for nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions. frontiersin.orgnih.gov |
| Mulliken Charge on Sulfur | -0.45 e | Suggests a partial negative charge, highlighting its nucleophilic nature. |
| C=S Bond Length | 1.68 Å | Provides insight into the double bond character. najah.edu |
Theoretical Prediction of Reaction Pathways and Transition States
Computational methods are invaluable for mapping potential reaction pathways and identifying the associated transition states, providing a kinetic and thermodynamic profile of a chemical reaction. nih.govfrontiersin.orgunimi.itchemrxiv.org For a molecule like this compound, several reaction types can be investigated, including cycloadditions, tautomerization, and reactions involving the vinyl group.
Thione-thiol tautomerism is a common process in thioamides. aip.orgnajah.eduuc.pt DFT calculations can model the proton transfer from the nitrogen to the sulfur atom, identifying the transition state structure and calculating the activation energy barrier for this isomerization. researchgate.netjmchemsci.com Studies on related systems, such as 1,2,4-triazole-3-thiones, have computationally explored both single-proton intramolecular migration and solvent-assisted double-proton transfer mechanisms. najah.edu
Cycloaddition reactions are another area of interest. Thiones are known to act as potent dienophiles or dipolarophiles in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively. nih.govnycu.edu.tw Computational studies on the reaction of thioketones with azoalkenes, for example, have used DFT to reveal that these reactions are under kinetic control, proceeding through highly unsymmetrical transition states. nih.gov For this compound, one could predict the pathways for cycloadditions at either the C=S bond or the ethenyl C=C bond, determining the regioselectivity and stereoselectivity by comparing the activation energies of the different possible transition states.
Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways (Note: This is a hypothetical table for this compound based on typical findings for related compounds.)
| Reaction Pathway | Reactants | Transition State (TS) | Product | ΔG‡ (kcal/mol) |
| [4+2] Cycloaddition (C=S) | This compound + Diene | TS1 | Cycloadduct A | 15.2 |
| [4+2] Cycloaddition (C=C) | This compound + Diene | TS2 | Cycloadduct B | 22.5 |
| Thione-Thiol Tautomerism | This compound | TS3 | 1-(1H-Azepin-2-ylthio)ethene | 25.8 |
These calculations help predict which reaction is most likely to occur under given conditions. tandfonline.com
Molecular Dynamics Simulations for Conformational Analysis
The seven-membered azepane ring is conformationally flexible. researchgate.netacs.orgcdnsciencepub.com Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such flexible molecules over time. nih.gov By simulating the atomic motions based on a force field, MD can identify stable conformations, the pathways for interconversion between them, and their relative populations.
For azepane derivatives, MD simulations have been used to understand their conformational preferences, which is crucial for their biological activity. acs.orgnih.gov The azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the planar thioamide group and the sp2-hybridized vinyl group in this compound will impose significant constraints on the possible ring conformations.
MD simulations would allow for the exploration of the potential energy surface to:
Identify the most stable chair and boat conformations of the azepane ring.
Determine the rotational barrier around the N-vinyl bond.
Analyze the effect of solvent on the conformational equilibrium.
Calculate the energy barriers for ring inversion, which in related dibenzo[b,e]azepines, is a key dynamic process. cdnsciencepub.com
This analysis provides a dynamic picture of the molecule's structure that is often more realistic than the static image from energy minimization. researchgate.netacs.org
Elucidation of Reaction Mechanisms
Computational chemistry provides the tools to move beyond predicting pathways to a detailed elucidation of reaction mechanisms, examining the step-by-step process of bond breaking and formation. nih.govfrontiersin.orgacs.org This involves locating all intermediates and transition states on a potential energy surface. nih.govnajah.edu
For reactions involving thioamides, computational studies have been instrumental. For example, the formation of thioamides in the interstellar medium has been investigated using ab initio and DFT calculations to map out the reaction between precursors like CS and NH2. nih.govnih.gov The mechanism of cycloaddition reactions involving thiones has also been a subject of intense theoretical study. DFT calculations have shown that some hetero-Diels-Alder reactions with thioketones proceed via a concerted, yet highly asynchronous, mechanism, while others may involve a stepwise pathway with a zwitterionic intermediate, depending on steric factors. nih.govunimi.it
In the context of this compound, mechanistic elucidation would involve:
Reactant Complex Formation: Modeling the initial approach of reactants.
Transition State Search: Locating the highest energy point along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Analysis: Following the path from the transition state down to the reactants and products to confirm the connection.
Intermediate Trapping: Identifying any stable intermediates that may be formed during the reaction. nih.gov
These studies provide a molecular-level picture that is often inaccessible to experimental methods alone. acs.org
Structure-Reactivity Relationships from Computational Models
By systematically modifying the structure of a molecule and calculating its properties, computational models can establish quantitative structure-reactivity relationships (QSRR). researchgate.netnih.gov These relationships correlate structural or electronic parameters with chemical reactivity or biological activity. nih.gov
For a class of compounds like substituted thiones, computational models can explore how different substituents affect reactivity. For instance, a study on mercaptobenzoheterocyclic compounds used DFT to show that thione tautomers are generally more stable and reactive than their thiol counterparts. researchgate.net The reactivity was correlated with electronic properties derived from the calculations.
For this compound, a computational QSRR study could involve:
Introducing various substituents on the azepane ring or the vinyl group.
Calculating electronic descriptors for each derivative, such as HOMO/LUMO energies, atomic charges, and dipole moments.
Calculating reactivity descriptors, such as the activation energies for a model reaction (e.g., cycloaddition).
Developing a statistical model that links the electronic descriptors to reactivity.
Such models are powerful for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired reactivity. numberanalytics.commdpi.com
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes
The synthesis of 1-Ethenylazepane-2-thione can be achieved through established methods such as the thionation of the corresponding lactam (1-ethenylazepan-2-one) or cyclization reactions. evitachem.com However, future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways.
Key areas for development include:
Catalytic Thionation: Moving beyond stoichiometric thionating agents like phosphorus pentasulfide or Lawesson's reagent, the development of catalytic methods would represent a significant advance. evitachem.com Research into transition-metal or organocatalytic systems could reduce waste, improve atom economy, and offer milder reaction conditions.
Alternative Sulfur Sources: Exploration of alternative, less hazardous sulfur sources than traditional reagents is a crucial avenue for green chemistry. Reagents like elemental sulfur in the presence of a suitable activator or other organosulfur compounds could provide safer and more environmentally benign synthetic routes.
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic Thionation | Transition-metal sulfides, Organocatalysts (e.g., phosphines) | Reduced waste, milder conditions, improved selectivity | Catalyst design and screening, mechanistic studies |
| One-Pot Synthesis | ε-Caprolactam, vinylating agent, thionating agent | Increased efficiency, reduced cost, less solvent waste | Optimization of reaction sequences and compatibility |
| Green Sulfur Chemistry | Elemental sulfur with activators, alternative organosulfur reagents | Improved safety, reduced environmental impact | Discovering new, effective, and safe sulfur-transfer agents |
Exploration of Undiscovered Reactivity Modes
The reactivity of this compound is primarily associated with its thione group and the vinyl substituent. evitachem.com Future research is poised to uncover more nuanced and novel reactivity patterns.
Cycloaddition Reactions: The thione group can potentially act as a dienophile or dipolarophile in various cycloaddition reactions. Investigations into its participation in [4+2], [3+2], and [2+2] cycloadditions with a range of dienes and dipolar species could lead to the synthesis of complex polycyclic heterocyclic systems. Theoretical studies using Density Functional Theory (DFT) on related thiones have already shown the potential for such transformations. rsc.org
Vinyl Group Transformations: Beyond polymerization, the ethenyl group is a handle for numerous organic transformations. Future work could explore its use in metathesis reactions, hydrofunctionalization (e.g., hydroamination, hydrothiolation), and as a partner in multicomponent reactions, thereby expanding the molecular complexity accessible from this building block.
Metal-Mediated C-S Bond Activation: The thione's sulfur atom can act as a nucleophile or coordinate to metal centers. evitachem.com Research into transition-metal-catalyzed reactions that proceed via activation of the C=S bond could unlock novel synthetic pathways, such as desulfurization, cross-coupling reactions, or ring-rearrangement cascades.
Integration with Flow Chemistry and Sustainable Synthesis Methods
The adoption of flow chemistry offers a paradigm shift for the synthesis of fine chemicals, providing enhanced safety, efficiency, and scalability. noelresearchgroup.comltf-gmbh.com The synthesis of this compound is particularly well-suited for this technology.
Thionation reactions are often highly exothermic and can involve hazardous reagents and byproducts. Performing these reactions in a continuous flow microreactor allows for superior temperature control, minimizing the risk of thermal runaways and improving reaction selectivity. ltf-gmbh.com The ability to handle hazardous reagents in smaller, contained volumes significantly enhances process safety. ltf-gmbh.com Furthermore, flow chemistry enables the automation of multi-step syntheses, potentially allowing for an integrated sequence from starting materials to the purified product without manual intervention. noelresearchgroup.com This approach aligns with the principles of green chemistry by reducing waste and energy consumption. beilstein-journals.org
| Parameter | Batch Chemistry Challenge | Flow Chemistry Advantage |
|---|---|---|
| Heat Transfer | Poor control in large volumes, risk of hotspots | Superior surface-area-to-volume ratio enables precise temperature control |
| Safety | Handling large quantities of hazardous reagents | Small reactor volumes minimize risk, enabling use of highly reactive intermediates |
| Scalability | Non-linear and often problematic | Scalable by operating the reactor for longer durations ("scaling-out") |
| Automation | Complex for multi-step sequences | Facilitates streamlined, automated multi-step synthesis and purification noelresearchgroup.com |
Advanced Materials Applications Beyond Polymerization
While the vinyl group suggests applications in polymer chemistry, the unique properties of the thione group open doors to other advanced materials.
Ligands for Metal-Organic Frameworks (MOFs): The sulfur atom of the thione is a soft donor and can coordinate to various metal ions. Incorporating this compound or its derivatives as ligands in the synthesis of MOFs could lead to new materials with interesting catalytic, sensing, or gas sorption properties.
Surface Modification: The molecule could be grafted onto the surface of other materials (e.g., silica, gold nanoparticles) via either the vinyl group (through radical addition or "click" chemistry) or the sulfur atom. Such modifications could be used to tune surface properties like hydrophobicity, or to introduce specific binding sites for sensors or biomedical applications.
Organosulfur Cathodes for Batteries: The reversible redox chemistry associated with the thione/thiol group makes organosulfur compounds attractive for next-generation energy storage. Research into materials derived from this compound could contribute to the development of high-capacity, sustainable battery cathodes.
Sophisticated Computational Modeling for De Novo Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, accelerating the discovery process. nih.gov For this compound, computational modeling can be a key driver of innovation.
Predicting Reactivity and Mechanisms: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the outcomes of unexplored reactions, as discussed in section 7.2. rsc.orgmdpi.com This can save significant experimental effort by prioritizing promising synthetic routes and reaction conditions.
Designing Functional Derivatives: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be employed to design new derivatives of this compound with tailored properties. mdpi.com For instance, if designing a new ligand for a specific metal catalyst, docking studies could predict binding affinity and geometry, guiding the synthesis of the most promising candidates.
In Silico Materials Science: Computational modeling can predict the bulk properties of materials derived from this compound. For example, molecular dynamics simulations could be used to understand the conformational behavior of polymers made from this compound or to model the structure and porosity of a derived MOF. nih.gov
| Computational Method | Application Area | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism and reactivity studies | Prediction of reaction feasibility, transition states, and product selectivity mdpi.com |
| Molecular Docking | Design of ligands, enzyme inhibitors | Prediction of binding modes and affinities to target macromolecules mdpi.com |
| Molecular Dynamics (MD) | Polymer and materials simulation | Understanding of material conformation, flexibility, and bulk properties nih.gov |
| QSAR | Property prediction for derivatives | Correlation of chemical structure with physical or biological properties mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
